4-amino-2,6-bis(propan-2-yl)phenol
Description
4-Amino-2,6-bis(propan-2-yl)phenol is a phenolic compound characterized by a central phenol ring substituted with an amino group at the para (4th) position and isopropyl groups at the ortho (2nd and 6th) positions.
Properties
CAS No. |
1988-15-4 |
|---|---|
Molecular Formula |
C12H19NO |
Molecular Weight |
193.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2,6-bis(propan-2-yl)phenol can be achieved through several synthetic routes. One common method involves the alkylation of 4-amino-phenol with isopropyl halides in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of 4-amino-2,6-bis(propan-2-yl)phenol may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems and real-time monitoring can further improve the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
4-amino-2,6-bis(propan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the phenol.
Scientific Research Applications
4-amino-2,6-bis(propan-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the synthesis of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-amino-2,6-bis(propan-2-yl)phenol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The phenolic group can participate in hydrogen bonding and redox reactions, while the amino group can form covalent bonds with biological targets. The isopropyl groups may influence the compound’s hydrophobicity and membrane permeability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
KTH-13 [4-Isopropyl-2,6-bis(1-phenylethyl)phenol]
- Structural Features : Substituted with isopropyl at the 4th position and phenylethyl groups at the 2nd and 6th positions.
- Biological Activity : Demonstrates potent pro-apoptotic and anti-proliferative effects in cancer cells (e.g., MCF-7, HeLa) by activating caspase-3 and inhibiting NF-κB signaling .
- Research Findings : Isolated from Cordyceps bassiana, KTH-13 induces apoptosis at IC₅₀ values ranging from 10–20 μM in vitro .
Butylated Hydroxytoluene (BHT) [4-Methyl-2,6-bis(propan-2-yl)phenol]
- Structural Features : Methyl group at the 4th position and isopropyl groups at the 2nd and 6th positions.
- Biological Activity : Primarily an antioxidant, preventing lipid peroxidation by scavenging free radicals.
- Research Findings: Frequently detected as a solvent impurity in chemical analyses; lacks significant anticancer activity compared to amino-substituted analogs .
4-Amino-2,6-bis(pyrrolidin-1-ylmethyl)phenol (CAS 85236-51-7)
- Structural Features: Amino group at the 4th position and pyrrolidinylmethyl substituents at the 2nd and 6th positions.
- Research Findings : Marketed as a specialty chemical with 99.9% purity; structural flexibility may enhance receptor binding compared to rigid isopropyl groups .
4-Amino-2,6-bis((dimethylamino)methyl)phenol
- Structural Features: Amino group at the 4th position and dimethylaminomethyl substituents at the 2nd and 6th positions.
- Biological Activity : Synthesized for antiviral screening against SARS-CoV-2, showing moderate activity in preliminary assays.
- Research Findings : Derivatives of this scaffold exhibit improved solubility and bioavailability due to tertiary amine groups .
2,6-Diisopropyl-3-methylphenol
- Structural Features: Methyl group at the 3rd position and isopropyl groups at the 2nd and 6th positions; lacks the 4th-position amino group.
- Biological Activity : Found in essential oils (e.g., Origanum spp.) with antimicrobial and anti-inflammatory properties.
- Research Findings: Highlights the importance of the 4th-position substituent; absence of an amino group reduces targeted biological activity compared to 4-amino analogs .
Structural-Activity Relationship (SAR) Analysis
Q & A
Basic: How is 4-amino-2,6-bis(propan-2-yl)phenol synthesized and characterized in laboratory settings?
Methodological Answer:
Synthesis typically involves alkylation of phenolic precursors with isopropyl groups under controlled conditions. Characterization employs:
- Nuclear Magnetic Resonance (NMR): For structural elucidation of substituent positions (e.g., tert-butyl groups at positions 2 and 6) .
- Mass Spectrometry (MS): To confirm molecular weight (average mass: 221.34 g/mol) and fragmentation patterns .
- Recrystallization: Ensures purity for downstream applications, often using polar aprotic solvents .
Basic: What in vitro assays are used to evaluate the cytotoxic potential of phenolic derivatives like 4-amino-2,6-bis(propan-2-yl)phenol?
Methodological Answer:
- MTT Assay: Measures cell viability via IC50 values (e.g., 17.33 µg/ml for structurally similar phenolic compounds in MCF-7 cells) .
- GC-MS Analysis: Identifies bioactive fractions and quantifies compound purity in crude extracts .
- Apoptosis Induction Studies: Flow cytometry with Annexin V/PI staining to assess programmed cell death mechanisms .
Advanced: How can researchers analyze structure-activity relationships (SAR) for phenolic compounds to optimize bioactivity?
Methodological Answer:
- Quantitative SAR (QSAR): Utilizes molecular descriptors (e.g., logP, hydrogen-bond donors) to correlate substituent effects with cytotoxicity .
- Molecular Docking: Predicts binding affinities to targets like estrogen receptors, leveraging software such as AutoDock or Schrödinger .
- Subgraph Matching: Identifies critical pharmacophores (e.g., isopropyl groups) linked to hormonal or anti-proliferative activity .
Advanced: What computational approaches predict the pharmacokinetic properties of substituted phenolic compounds?
Methodological Answer:
- ADMET Prediction: Tools like SwissADME or ADMETLab estimate absorption, distribution, and toxicity profiles based on molecular weight (221.34 g/mol) and lipophilicity .
- PubChem Data Integration: Leverages PubChem CID 664826 for physicochemical properties (e.g., hydrogen-bond capacity, solubility) .
- Machine Learning Models: Train on datasets like NCTRER to predict carcinogenic or hormonal risks .
Advanced: How do researchers resolve contradictions in biological activity data across studies for phenolic derivatives?
Methodological Answer:
- Experimental Replication: Standardize protocols (e.g., cell line passage number, solvent controls) to minimize variability .
- Meta-Analysis: Aggregate data from multiple studies to identify trends (e.g., IC50 ranges for phenolic anti-cancer activity) .
- Dose-Response Validation: Use orthogonal assays (e.g., ATP luminescence vs. MTT) to confirm cytotoxicity thresholds .
Basic: What spectroscopic techniques confirm the structure of 4-amino-2,6-bis(propan-2-yl)phenol?
Methodological Answer:
- 1H/13C NMR: Assigns peaks for aromatic protons (δ 6.8–7.2 ppm) and tert-butyl groups (δ 1.2–1.4 ppm) .
- Infrared (IR) Spectroscopy: Detects O-H stretching (~3200 cm⁻¹) and aromatic C=C vibrations (~1500 cm⁻¹) .
- High-Resolution MS (HRMS): Confirms exact mass (monoisotopic: 221.17796 Da) and molecular formula (C14H23NO) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
